molecular formula C10H14O2 B13965529 [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid CAS No. 87371-57-1

[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid

Katalognummer: B13965529
CAS-Nummer: 87371-57-1
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: WNNKBIAODJJMCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with acetic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid apart is its unique structure, which combines a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

87371-57-1

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-(3-prop-1-en-2-ylcyclopent-3-en-1-yl)acetic acid

InChI

InChI=1S/C10H14O2/c1-7(2)9-4-3-8(5-9)6-10(11)12/h4,8H,1,3,5-6H2,2H3,(H,11,12)

InChI-Schlüssel

WNNKBIAODJJMCA-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=CCC(C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.